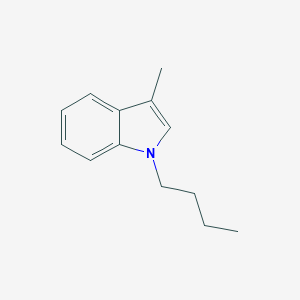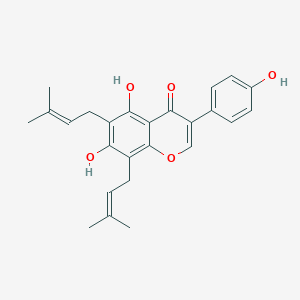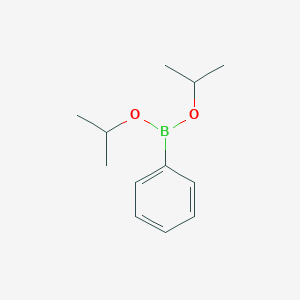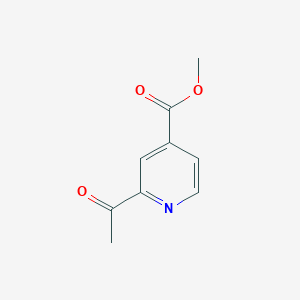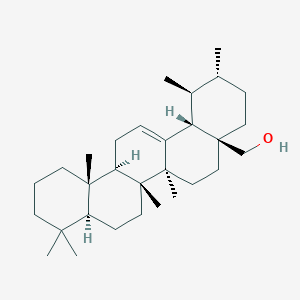![molecular formula C10H12N4O B157650 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole CAS No. 132372-78-2](/img/structure/B157650.png)
5-[(4-ethoxyphenyl)methyl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-ethoxyphenyl)methyl]-2H-tetrazole, commonly known as EMPT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound possesses a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
EMPT exerts its pharmacological effects through the modulation of various molecular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EMPT also activates gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, EMPT has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
EMPT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and protect against neuronal damage. EMPT has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPT possesses several advantages for use in laboratory experiments. It is readily available and easy to synthesize. EMPT also possesses a unique chemical structure that makes it an attractive candidate for drug development. However, EMPT also possesses some limitations. Its solubility in water is low, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects must be carefully evaluated before use in vivo.
Direcciones Futuras
There are several potential future directions for research on EMPT. One area of interest is the development of EMPT analogs with improved pharmacological properties. Another area of interest is the investigation of EMPT as a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, EMPT could be investigated for its potential as an anti-inflammatory and analgesic agent in the treatment of chronic pain.
Métodos De Síntesis
EMPT can be synthesized through a multistep process involving the reaction of 4-ethoxybenzyl chloride with sodium azide, followed by reduction with lithium aluminum hydride and subsequent reaction with nitrous acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
EMPT has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anticonvulsant, and neuroprotective properties. EMPT has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Propiedades
Número CAS |
132372-78-2 |
|---|---|
Nombre del producto |
5-[(4-ethoxyphenyl)methyl]-2H-tetrazole |
Fórmula molecular |
C10H12N4O |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
5-[(4-ethoxyphenyl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-2-15-9-5-3-8(4-6-9)7-10-11-13-14-12-10/h3-6H,2,7H2,1H3,(H,11,12,13,14) |
Clave InChI |
AICRKWNKCUGGOF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2=NNN=N2 |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=NNN=N2 |
Sinónimos |
1H-Tetrazole,5-[(4-ethoxyphenyl)methyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



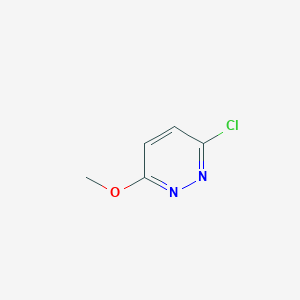
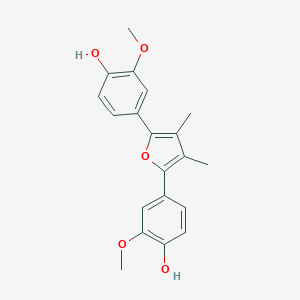
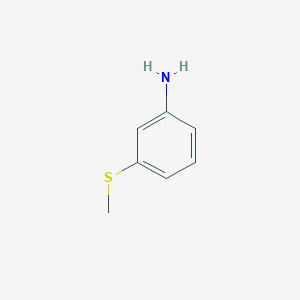
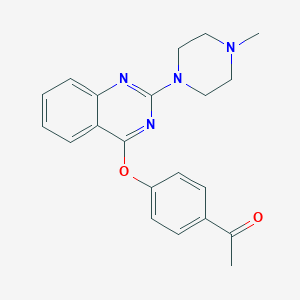
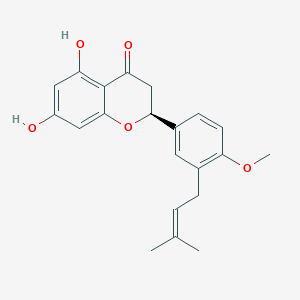

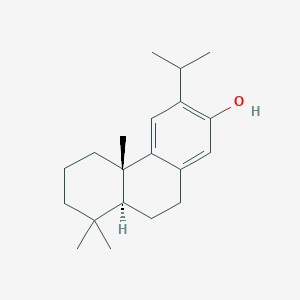
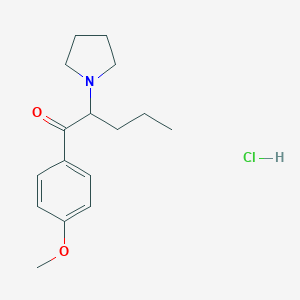
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
